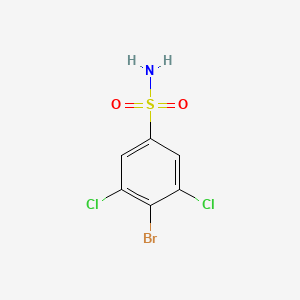

4-Bromo-3,5-dichlorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2NO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJLQDVBQBUKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3,5 Dichlorobenzenesulfonamide

Classical Synthetic Routes to Halogenated Benzenesulfonamides

Traditional methods for synthesizing halogenated benzenesulfonamides typically involve either the construction of the sulfonamide group onto a pre-halogenated benzene (B151609) ring or the sequential halogenation of a benzenesulfonamide (B165840) precursor.

One of the most reliable classical routes involves the transformation of a corresponding substituted aniline, in this case, 4-bromo-3,5-dichloroaniline. This multi-step process leverages the versatile chemistry of diazonium salts, a cornerstone of aromatic synthesis.

The general sequence is as follows:

Diazotization: The primary aromatic amine, 4-bromo-3,5-dichloroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Sulfonyl Chloride Formation: The resulting 4-bromo-3,5-dichlorobenzenediazonium chloride is then subjected to a Sandmeyer-type reaction. byjus.com It is treated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to yield the intermediate 4-bromo-3,5-dichlorobenzenesulfonyl chloride.

Amination: The final step involves the reaction of the sulfonyl chloride with ammonia (B1221849). This nucleophilic substitution reaction at the sulfur atom displaces the chloride, forming the stable sulfonamide group and yielding the target compound, 4-bromo-3,5-dichlorobenzenesulfonamide.

Table 1: Representative Reaction Scheme for Sulfonylation of 4-Bromo-3,5-dichloroaniline

| Step | Reactant | Reagents | Intermediate/Product | Typical Conditions |

| 1. Diazotization | 4-Bromo-3,5-dichloroaniline | NaNO₂, HCl(aq) | 4-Bromo-3,5-dichlorobenzenediazonium chloride | 0–5 °C |

| 2. Sulfonylation | Diazonium Salt | SO₂, CuCl₂ | 4-Bromo-3,5-dichlorobenzenesulfonyl chloride | Room Temperature |

| 3. Amination | Sulfonyl Chloride | NH₃(aq) | This compound | Varies, often mild |

An alternative classical approach involves the direct halogenation of a suitable benzenesulfonamide precursor. The success of this strategy is highly dependent on the directing effects of the substituents already present on the aromatic ring.

A plausible and strategic precursor for this route is 4-bromobenzenesulfonamide (B1198654). The directing effects of the substituents guide the incoming chlorine atoms to the desired positions:

The sulfonamide group (-SO₂NH₂) is a meta-director and is strongly deactivating.

The bromo group (-Br) is an ortho-, para-director and is deactivating.

In the case of 4-bromobenzenesulfonamide, the sulfonamide group directs incoming electrophiles to positions 3 and 5. The bromo group also directs to these same positions (as they are ortho to the bromine). This convergence of directing effects makes the chlorination at positions 3 and 5 highly favorable.

The reaction is typically an electrophilic aromatic substitution performed with molecular chlorine (Cl₂) and a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uk The catalyst polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is attacked by the electron-rich (despite deactivation) benzene ring.

Table 2: Comparison of Classical Halogenating Systems

| Halogenating Agent | Catalyst | Advantages | Disadvantages |

| Cl₂ (gas) | FeCl₃ / AlCl₃ | High reactivity, cost-effective | Gaseous reagent, corrosive HCl byproduct, catalyst can be difficult to remove |

| Br₂ (liquid) | FeBr₃ / AlBr₃ | Liquid reagent is easier to handle than gas | Corrosive HBr byproduct, high reactivity can lead to over-bromination |

| N-Chlorosuccinimide (NCS) | None or Acid | Solid reagent, milder conditions | Lower reactivity, may require activation |

Modern and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing methods that are not only efficient but also environmentally benign. These approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Modern halogenation methods often replace stoichiometric Lewis acids with more advanced catalytic systems to enhance reactivity and selectivity under milder conditions. For the chlorination of a precursor like 4-bromobenzenesulfonamide, N-chlorosuccinimide (NCS) can be used as the chlorine source. While NCS is less reactive than Cl₂, its reactivity can be significantly enhanced by catalytic amounts of additives. For instance, certain Lewis basic additives can engage in halogen bonding with NCS, increasing the electrophilicity of the chlorine atom and facilitating the substitution reaction. nsf.gov This avoids the use of harsh, moisture-sensitive Lewis acids and the production of corrosive hydrogen halide byproducts.

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact. tandfonline.com Key strategies include:

Solvent Selection: Replacing hazardous chlorinated solvents (like dichloromethane) or aromatic hydrocarbons (like benzene) with more environmentally friendly alternatives is a primary goal. Solvents like acetonitrile (B52724) or even water, under specific conditions, can be employed for sulfonamide synthesis. rsc.orgscielo.br A facile synthesis of sulfonamides has been described using water as a medium with dynamic pH control, which avoids organic bases and simplifies product isolation to mere filtration. rsc.org

Catalyst Reusability: The development of heterogeneous catalysts, such as those immobilized on magnetic nanoparticles, allows for easy separation from the reaction mixture using an external magnet and subsequent reuse over multiple cycles. acs.orgscispace.com This reduces catalyst waste and cost.

Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions by grinding solid reagents together in a ball mill, represents a significant green advancement. rsc.org This solvent-free approach can lead to higher efficiency, minimized byproducts, and a substantial reduction in solvent waste. rsc.org

Table 3: Selected Green Solvents and Their Properties

| Solvent | Boiling Point (°C) | Classification | Rationale for Use |

| Water | 100 | Benign | Non-toxic, non-flammable, inexpensive |

| Acetonitrile | 82 | Usable | Good balance of polarity, less toxic than many alternatives |

| Ethanol | 78 | Recommended | Bio-renewable, low toxicity |

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires systematic optimization of various reaction parameters. scielo.br Taking the chlorination of 4-bromobenzenesulfonamide as an example, several factors can be fine-tuned:

Stoichiometry: The molar ratio of the chlorinating agent (e.g., Cl₂) to the substrate is critical. A slight excess of the chlorinating agent may be needed to drive the reaction to completion, but a large excess could lead to unwanted side products.

Catalyst Loading: The amount of Lewis acid catalyst must be optimized. Sufficient catalyst is needed to activate the halogenating agent, but excessive amounts can complicate purification and increase cost and waste.

Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Higher temperatures can increase the reaction rate but may also decrease selectivity and promote the formation of byproducts. A careful balance must be found to achieve a reasonable rate without sacrificing yield.

Reaction Time: The reaction must be monitored (e.g., by Thin Layer Chromatography or Gas Chromatography) to determine the point of maximum product formation. Stopping the reaction too early results in incomplete conversion, while extended times can lead to product degradation or side reactions.

Solvent: The choice of solvent can influence the solubility of reagents and intermediates, affecting the reaction rate and outcome.

Table 4: Hypothetical Optimization Study for the Chlorination of 4-Bromobenzenesulfonamide

| Entry | Chlorinating Agent (Equivalents) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cl₂ (2.1) | FeCl₃ (5) | 25 | 12 | 65 |

| 2 | Cl₂ (2.5) | FeCl₃ (5) | 25 | 12 | 78 |

| 3 | Cl₂ (2.5) | FeCl₃ (10) | 25 | 8 | 85 |

| 4 | Cl₂ (2.5) | FeCl₃ (10) | 50 | 4 | 82 (impurity noted) |

| 5 | NCS (2.5) | Mandelic Acid (10) | 25 | 24 | 75 |

Solvent Effects and Reaction Kinetics in Bromination Processes

The bromination of 3,5-dichlorobenzenesulfonamide (B33625) to yield this compound is an electrophilic aromatic substitution reaction. The choice of solvent plays a critical role in the reaction rate and the efficiency of the bromination process. Solvents can influence the solubility of reactants, the stability of the reaction intermediates, and the activity of the brominating agent.

Detailed research findings on the bromination of 3,5-dichlorobenzenesulfonamide have elucidated the impact of various solvents on the reaction kinetics. The reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The polarity of the solvent can significantly affect the rate of reaction. Polar aprotic solvents, such as acetonitrile and dimethylformamide (DMF), are often favored as they can solvate the ionic intermediates formed during the reaction, thereby accelerating the substitution. In contrast, nonpolar solvents may lead to slower reaction rates.

The reaction kinetics are generally observed to follow a second-order rate law, being first order with respect to both the 3,5-dichlorobenzenesulfonamide and the brominating agent. The rate constant is influenced by the solvent's dielectric constant and its ability to participate in the reaction mechanism, for instance, by stabilizing the transition state.

Table 1: Effect of Different Solvents on the Bromination of 3,5-dichlorobenzenesulfonamide

| Solvent | Dielectric Constant (at 20°C) | Relative Reaction Rate | Observations |

| Acetonitrile | 37.5 | 1.00 | Homogeneous reaction, good yield. |

| Dimethylformamide (DMF) | 36.7 | 1.15 | Faster reaction, potential for side reactions at elevated temperatures. |

| Dichloromethane (DCM) | 8.93 | 0.65 | Slower reaction rate, good for controlled reactions. |

| Carbon tetrachloride | 2.24 | 0.20 | Very slow reaction, historically used but now largely avoided due to toxicity. |

| Acetic Acid | 6.2 | 0.85 | Can act as both solvent and catalyst, moderate reaction rate. |

Temperature and Pressure Influence on Dichlorination Reactions

The synthesis of the precursor, 3,5-dichlorobenzenesulfonamide, often involves the direct chlorination of benzenesulfonamide or a related intermediate. The temperature and pressure at which these dichlorination reactions are conducted are critical parameters that influence not only the reaction rate but also the isomeric distribution of the products.

Elevated temperatures generally increase the rate of dichlorination. However, excessively high temperatures can lead to the formation of undesired byproducts through over-chlorination or decomposition of the starting material or product. Therefore, an optimal temperature range must be maintained to ensure a high yield of the desired 3,5-dichloro isomer. The use of a catalyst, such as an iron halide, can allow the reaction to proceed at a lower temperature, thus improving selectivity.

Pressure is another important factor, particularly when gaseous chlorine is used as the chlorinating agent. Increasing the pressure of chlorine gas can enhance its solubility in the reaction medium, thereby increasing the reaction rate. However, high-pressure conditions require specialized equipment and introduce safety considerations. In many industrial processes, the reaction is carried out at or slightly above atmospheric pressure, with the reaction rate being controlled by the rate of chlorine gas addition and temperature.

Table 2: Influence of Temperature and Pressure on the Dichlorination of Benzenesulfonamide

| Temperature (°C) | Pressure (atm) | Yield of 3,5-dichloro isomer (%) | Observations |

| 25 | 1 | 45 | Slow reaction, higher proportion of mono-chlorinated products. |

| 50 | 1 | 70 | Moderate reaction rate, improved selectivity for the 3,5-isomer. |

| 50 | 5 | 85 | Increased reaction rate due to higher chlorine concentration. |

| 80 | 1 | 65 | Faster reaction but increased formation of other dichloro isomers and trichlorinated byproducts. |

| 80 | 5 | 75 | Rapid reaction, but selectivity decreases at higher temperatures even with increased pressure. |

Chemical Reactivity and Transformation Pathways of 4 Bromo 3,5 Dichlorobenzenesulfonamide

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org However, the benzene (B151609) ring of 4-Bromo-3,5-dichlorobenzenesulfonamide is highly deactivated towards electrophilic attack. This is due to the strong electron-withdrawing nature of both the sulfonamide group (-SO₂NH₂) and the halogen substituents (-Br, -Cl) through inductive effects.

The sulfonamide group is a powerful deactivating group and directs incoming electrophiles to the meta position. Conversely, halogens are deactivating but act as ortho, para directors. youtube.com The cumulative effect of these substituents renders the aromatic ring significantly electron-poor and thus, less susceptible to attack by electrophiles.

Regioselectivity and Steric Hindrance in Further Substitution

The regiochemical outcome of any potential EAS reaction on this compound is dictated by the directing effects of the existing substituents. The sole unsubstituted position on the ring is C2 (and its equivalent position, C6).

Directing Effects:

The sulfonamide group at C1 directs meta to the C3 and C5 positions, which are already occupied by chlorine atoms.

The bromine atom at C4 directs ortho to the C3 and C5 positions, which are occupied.

The chlorine atoms at C3 and C5 direct ortho to C2 and C4, and para to each other (C6 and C1, respectively).

The directing vectors from the chlorine atoms at C3 and C5 converge on the C2/C6 position. Despite this, the reaction is highly disfavored. The strong, cumulative deactivation from all four substituents presents a significant energy barrier to the formation of the cationic intermediate (a sigma complex or arenium ion) required for EAS. youtube.com Furthermore, any incoming electrophile targeting the C2/C6 position would experience considerable steric hindrance from the adjacent bulky sulfonamide group and the chlorine atom at C3/C5. Consequently, further electrophilic aromatic substitution on this compound is exceptionally difficult to achieve under standard laboratory conditions.

| Substituent | Position | Electronic Effect | Directing Influence |

| -SO₂NH₂ | C1 | Strong Deactivator | meta |

| -Cl | C3, C5 | Deactivator | ortho, para |

| -Br | C4 | Deactivator | ortho, para |

Reactivity of the Sulfonamide Nitrogen in Functionalization

The sulfonamide group (-SO₂NH₂) itself can be a site of chemical transformation. The nitrogen atom possesses a lone pair of electrons, but its nucleophilicity is significantly diminished by the adjacent, strongly electron-withdrawing sulfonyl group (-SO₂-). This delocalization of the lone pair onto the oxygen atoms of the sulfonyl group makes direct alkylation or acylation on the nitrogen challenging.

However, the protons on the sulfonamide nitrogen are acidic and can be removed by a strong base (e.g., sodium hydride, an alkoxide) to form a corresponding anion. This resulting conjugate base is a much more potent nucleophile. The anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This process is a common strategy for the functionalization of sulfonamides. nih.gov

Nucleophilic Aromatic Substitution Reactions

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it a candidate for Nucleophilic Aromatic Substitution (SₙAr). masterorganicchemistry.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the sulfonamide group, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org

The SₙAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto it. In this compound, the sulfonamide group is para to the bromine atom, strongly activating that site for nucleophilic attack. The chlorine atoms are meta to the sulfonamide group, and are therefore not significantly activated.

Reactivity of Halogen Substituents Towards Nucleophiles

In SₙAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. The nature of the halogen as a leaving group is less critical than its ability to activate the ring towards attack through its inductive electron-withdrawing effect. The reactivity order for halogens in SₙAr is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. chemistrysteps.com This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more electrophilic and susceptible to nucleophilic attack.

Based on these principles:

Bromine (at C4): This position is highly activated due to its para relationship to the -SO₂NH₂ group. It is the most probable site for substitution.

Chlorine (at C3, C5): These positions are meta to the -SO₂NH₂ group. Lacking the necessary resonance stabilization for the Meisenheimer complex, they are significantly less reactive towards nucleophiles in an SₙAr context.

Therefore, nucleophilic attack will overwhelmingly favor the displacement of the bromide at the C4 position.

Pathways for Replacement of Bromine and Chlorine Atoms

Given the reactivity profile described above, synthetic pathways primarily target the replacement of the bromine atom. A variety of strong nucleophiles can be employed to displace the bromide.

For instance, reaction with ammonia (B1221849) or amines can be used to introduce an amino group at the C4 position, a transformation valuable in the synthesis of various derivatives. The reaction of 1-bromo-3,5-dichlorobenzene (B43179) with ammonia in the presence of a copper catalyst to yield 3,5-dichloroaniline (B42879) demonstrates a similar principle of halogen replacement. google.com Other common nucleophiles like alkoxides (RO⁻), hydroxides (OH⁻), and thiolates (RS⁻) can also be used to replace the bromine with ether, hydroxyl, and thioether functionalities, respectively.

A more specialized reaction is the replacement of bromine with chlorine. This can be achieved by heating the aromatic bromide with cuprous chloride (CuCl) in the presence of a nitrogen-containing complexing agent. google.com This process provides a pathway to convert this compound into 3,4,5-trichlorobenzenesulfonamide.

| Reaction Type | Reagent | Potential Product (from Bromine replacement) |

| Amination | Ammonia (NH₃) | 4-Amino-3,5-dichlorobenzenesulfonamide |

| Hydroxylation | Sodium Hydroxide (NaOH) | 4-Hydroxy-3,5-dichlorobenzenesulfonamide |

| Alkoxylation | Sodium Alkoxide (NaOR) | 4-Alkoxy-3,5-dichlorobenzenesulfonamide |

| Halogen Exchange | Cuprous Chloride (CuCl) | 3,4,5-Trichlorobenzenesulfonamide |

Reductive and Oxidative Transformations

The compound can also undergo reactions that modify its substituents without replacing them.

Reductive Transformations: Reductive dehalogenation is a plausible transformation for this compound. This process typically involves catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or treatment with other reducing agents. It can selectively remove halogen atoms, replacing them with hydrogen. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that the bromine atom would be removed preferentially over the chlorine atoms under controlled conditions. This would yield 3,5-dichlorobenzenesulfonamide (B33625). The concept of reductive dehalogenation has been demonstrated for other halogenated aromatic compounds. nih.gov Harsh reducing conditions, for example using lithium aluminum hydride (LiAlH₄), could potentially reduce the sulfonamide group to a thiol, though this often requires severe conditions that might also affect the halogens.

Oxidative Transformations: The aromatic ring of this compound is highly electron-deficient and, as such, is resistant to oxidative degradation under typical conditions. The sulfur atom in the sulfonamide group is already in its highest oxidation state (+6) and cannot be further oxidized. Therefore, the molecule is generally stable towards common oxidizing agents. High-temperature gas-phase oxidation can lead to decomposition and the formation of various halogenated byproducts, including HBr and HCl, but these conditions are not typical for synthetic transformations. researchgate.net

Reduction of the Sulfonamide Moiety

While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reduction of aromatic sulfonamides is a known chemical transformation. Generally, this process is challenging due to the stability of the sulfur-nitrogen bond. However, potent reducing agents or specific catalytic systems can achieve this transformation.

Commonly employed methods for the reduction of arylsulfonamides to the corresponding amines or thiols often require harsh conditions. Reagents such as lithium aluminum hydride (LiAlH₄) or other strong hydride donors can be used, though the reaction's success and selectivity can be influenced by the other substituents on the aromatic ring. The presence of three halogen atoms on the benzene ring in this compound would likely be compatible with some strong reducing conditions, although the potential for reductive dehalogenation, particularly of the bromine atom, would be a competing pathway that needs to be considered.

Oxidative Pathways of the Benzene Ring

The benzene ring of this compound is highly deactivated towards electrophilic attack and oxidative pathways. This is due to the presence of three strong electron-withdrawing halogen substituents (one bromine and two chlorine atoms) and the sulfonamide group. These groups significantly lower the electron density of the aromatic ring, making it resistant to common oxidative conditions.

Studies on the oxidation of similar polychlorinated or polybrominated aromatic compounds show that they are generally stable and require potent oxidizing agents or specific conditions, such as high-temperature gas-phase oxidation, to undergo degradation. cdu.edu.auresearchgate.net Under typical laboratory conditions, the aromatic core of this compound is expected to be robust and less reactive towards oxidation compared to less substituted benzene derivatives. Any forced oxidative process would likely lead to non-selective degradation of the molecule rather than a controlled transformation.

Metal-Catalyzed Coupling Reactions

The most significant and synthetically useful transformations for this compound involve the carbon-bromine bond. The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position of the benzene ring.

Suzuki, Sonogashira, and Heck Couplings with Brominated Sulfonamides

Aryl bromides are versatile substrates for a range of palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction creates a new C-C single bond by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com For this compound, a Suzuki coupling would selectively occur at the C-Br bond, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. mdpi.comnih.gov The reaction is valued for its mild conditions and tolerance of a wide array of functional groups, including the sulfonamide moiety. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates catalytic cycle |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, promotes reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF, Water | Reaction medium |

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, often an amine like triethylamine (B128534), which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method would allow for the introduction of an alkynyl group at the 4-position of the benzenesulfonamide (B165840) core, creating arylalkyne structures. Copper-free variants of the Sonogashira reaction have also been developed. nih.govlibretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Phenylacetylene | Nucleophilic partner |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary palladium catalyst |

| Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, DiPEA | Neutralizes HX byproduct, solvent |

| Solvent | THF, DMF | Reaction medium |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. liverpool.ac.ukmdpi.com This reaction would enable the attachment of a vinyl group to the 4-position of the aromatic ring of this compound. The reaction typically yields the trans-isomer of the resulting alkene with high selectivity. liverpool.ac.uk

Table 3: Representative Conditions for Heck Reaction of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Alkene | Styrene, Methyl acrylate | Nucleophilic partner |

| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium source |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes catalyst |

| Base | Et₃N, K₂CO₃ | Neutralizes HX byproduct |

| Solvent | DMF, Acetonitrile (B52724) | Reaction medium |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org This reaction would be highly effective for derivatizing this compound by introducing a wide variety of amine-containing substituents at the 4-position.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often providing the best results. libretexts.org The base is also a critical parameter, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like cesium carbonate (Cs₂CO₃) being commonly used, depending on the substrate's functional group tolerance. libretexts.orgchemrxiv.org The reaction has largely replaced harsher, classical methods for N-arylation due to its broad substrate scope and high efficiency. wikipedia.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Morpholine, Aniline | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium source |

| Ligand | BINAP, Xantphos, RuPhos | Facilitates C-N bond formation |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3,5 Dichlorobenzenesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-3,5-dichlorobenzenesulfonamide, with its substituted aromatic ring, NMR provides critical information about the electronic environment of the aromatic protons and carbons.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two protons on the benzene (B151609) ring (at C-2 and C-6) are chemically equivalent and would therefore give rise to a single signal. The chemical shift of these protons is influenced by the electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the sulfonamide group. Halogens and sulfonamide groups are deshielding, meaning they draw electron density away from the aromatic ring, causing the attached protons to resonate at a higher chemical shift (downfield). The two equivalent aromatic protons would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The protons of the sulfonamide (-SO₂NH₂) group would also produce a signal, typically a broad singlet, due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, we would expect to see four signals for the aromatic carbons. The carbon atoms directly bonded to the chlorine atoms (C-3 and C-5) are equivalent, as are the carbons bearing the protons (C-2 and C-6). The carbon attached to the bromine (C-4) and the carbon attached to the sulfonamide group (C-1) are unique. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atoms bonded to the halogens will experience a notable downfield shift, with the extent of the shift influenced by the specific halogen. The carbon attached to the electron-withdrawing sulfonamide group will also be shifted downfield.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.8 - 8.2 | Singlet | Ar-H (2H) |

| ¹H | Variable (broad) | Singlet | -SO₂NH₂ (2H) |

| ¹³C | ~ 140 - 145 | Singlet | C-SO₂NH₂ |

| ¹³C | ~ 130 - 135 | Doublet (in ¹H coupled) | C-H |

| ¹³C | ~ 135 - 140 | Singlet | C-Cl |

Note: These are predicted values based on substituent effects and may vary from experimental data.

To definitively assign the signals in the ¹H and ¹³C NMR spectra, multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between coupled protons. In this specific molecule, since the two aromatic protons are equivalent and isolated, no cross-peaks would be expected in the aromatic region, confirming their magnetic equivalence.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the singlet in the ¹H spectrum to the corresponding carbon signal in the ¹³C spectrum, unequivocally assigning the chemical shifts of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique reveals correlations between protons and carbons that are two or three bonds away. An HMBC experiment would be crucial for assigning the quaternary (non-protonated) carbons. For instance, the aromatic protons would show correlations to the adjacent carbons bearing the chlorine atoms and the carbon attached to the sulfonamide group. The -NH₂ protons of the sulfonamide group might show a correlation to the C-1 carbon. These long-range correlations would provide a complete and unambiguous assignment of the carbon skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be characterized by vibrations associated with the sulfonamide group, the carbon-halogen bonds, and the benzene ring itself.

Sulfonamide Group (-SO₂NH₂): This group has several characteristic vibrational modes. The N-H stretching vibrations typically appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are very strong in the IR spectrum and are expected in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration usually appears in the 940-900 cm⁻¹ region.

Halogen Groups (C-Cl and C-Br): The carbon-chlorine (C-Cl) stretching vibrations for aromatic compounds typically occur in the range of 1100-800 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is found at a lower frequency, generally in the 700-500 cm⁻¹ region, due to the heavier mass of the bromine atom.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and their position can be indicative of the substitution pattern.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3400 - 3200 | IR, Raman |

| Aromatic C-H Stretch | ~ 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | ~ 1600 - 1400 | IR, Raman |

| S=O Asymmetric Stretch | ~ 1370 - 1330 | IR, Raman |

| S=O Symmetric Stretch | ~ 1180 - 1160 | IR, Raman |

| C-Cl Stretch | ~ 1100 - 800 | IR, Raman |

| S-N Stretch | ~ 940 - 900 | IR, Raman |

The conformation of the sulfonamide group relative to the benzene ring can influence the vibrational spectra. Rotational isomers (rotamers) around the C-S and S-N bonds can exist, and these may have slightly different vibrational frequencies. Computational studies, in conjunction with experimental IR and Raman data, can help to identify the most stable conformation and to assign the observed spectral features to specific vibrational modes of that conformer. For instance, the relative intensities of certain bands in the Raman spectrum might be sensitive to the dihedral angle between the plane of the benzene ring and the S-N bond.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by providing a very precise measurement of its mass-to-charge ratio (m/z).

For this compound (C₆H₄BrCl₂NO₂S), HRMS would confirm its molecular formula. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orglibretexts.org Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.orglibretexts.org The combination of one bromine and two chlorine atoms would produce a complex isotopic cluster for the molecular ion. The most abundant peak (M) would correspond to the molecule containing ⁷⁹Br and two ³⁵Cl atoms. There would be significant peaks at M+2, M+4, and M+6, with relative intensities determined by the statistical combination of the different isotopes.

The high-resolution measurement of the monoisotopic mass would allow for the unambiguous determination of the elemental formula. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ and the cleavage of the S-N bond. The initial loss of the sulfonamide group or halogen atoms would also be expected.

Table of Compounds Mentioned

| Compound Name |

|---|

Fragmentation Pathways and Isotopic Signatures

Mass spectrometry is an indispensable tool for the structural elucidation of halogenated organic compounds like this compound. The presence of multiple halogen atoms—one bromine and two chlorine—imparts a highly characteristic and complex isotopic signature to the molecular ion and its fragments, which is invaluable for its identification.

Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (approximately 50.5% and 49.5%, respectively). libretexts.orgchemguide.co.uk Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but with a different natural abundance ratio of approximately 3:1 (75.8% and 24.2%, respectively). libretexts.orgucalgary.ca Consequently, a molecule containing one bromine and two chlorine atoms will exhibit a distinctive cluster of peaks in its mass spectrum for the molecular ion (M). This cluster will include peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of these isotopes. The most intense peak in this cluster is typically not the monoisotopic peak (M), but rather the M+2 peak.

| Isotopologue Combination | Mass (m/z) | Relative Intensity (%) |

|---|---|---|

| C₆H₄⁷⁹Br³⁵Cl₂NO₂S | 318.8 | 57.9 |

| C₆H₄⁸¹Br³⁵Cl₂NO₂S or C₆H₄⁷⁹Br³⁵Cl³⁷ClNO₂S | 320.8 | 100.0 |

| C₆H₄⁸¹Br³⁵Cl³⁷ClNO₂S or C₆H₄⁷⁹Br³⁷Cl₂NO₂S | 322.8 | 72.5 |

| C₆H₄⁸¹Br³⁷Cl₂NO₂S | 324.8 | 18.7 |

Note: The m/z values are nominal masses for the most abundant isotopes. The relative intensities are calculated based on the natural abundances of Br and Cl isotopes.

The fragmentation of aromatic sulfonamides under electron ionization (EI) or electrospray ionization (ESI) conditions follows several characteristic pathways. A common fragmentation for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da, through a rearrangement process. nih.gov This pathway's prevalence can be influenced by substituents on the aromatic ring; electron-withdrawing groups, such as the chlorine atoms in the target molecule, can promote this SO₂ extrusion. nih.gov Other significant fragmentation routes include the cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions.

| Fragmentation Pathway | Neutral Loss | Fragment Ion (m/z) | Notes |

|---|---|---|---|

| SO₂ Elimination | SO₂ (64 Da) | [M - SO₂]⁺ | A common rearrangement in aromatic sulfonamides. nih.gov |

| S-N Bond Cleavage | NH₂ (16 Da) | [M - NH₂]⁺ | Generates the 4-bromo-3,5-dichlorobenzenesulfonyl cation. |

| C-S Bond Cleavage | SO₂NH₂ (79 Da) | [M - SO₂NH₂]⁺ | Forms the 4-bromo-3,5-dichlorophenyl cation. |

| Halogen Loss | Br (79/81 Da) or Cl (35/37 Da) | [M - Br]⁺ or [M - Cl]⁺ | Loss of a halogen radical from the molecular ion. |

Each of these primary fragments will also exhibit a complex isotopic pattern depending on which halogen atoms remain, providing further confirmation of the structure.

Elucidation of Reaction Products and Impurities

The synthesis of this compound can lead to a variety of structurally related impurities and reaction byproducts. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful analytical techniques for the detection, identification, and structural elucidation of these low-level components. sterlingpharmasolutions.comchimia.ch

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of an unknown impurity. This is particularly useful in distinguishing between impurities with the same nominal mass but different atomic compositions. For instance, an impurity resulting from incomplete bromination would have a significantly different exact mass than one resulting from over-chlorination.

Tandem mass spectrometry (MS/MS) offers a deeper level of structural insight. sterlingpharmasolutions.comchimia.ch In an MS/MS experiment, a specific ion (a potential impurity) is selected, subjected to collision-induced dissociation (CID), and its fragment ions are analyzed. By comparing the fragmentation pattern of an unknown impurity to that of the main compound or to known fragmentation rules for the compound class, its structure can be deduced. chimia.chresearchgate.net This is critical for identifying process-related impurities such as residual starting materials, intermediates, or byproducts from side reactions (e.g., regioisomers or compounds with different degrees of halogenation).

| Potential Impurity | Origin | Differentiation by MS |

|---|---|---|

| 3,5-Dichlorobenzenesulfonamide (B33625) | Incomplete bromination | Lower molecular weight; lacks the characteristic bromine isotopic pattern. |

| 4-Bromo-3-chlorobenzenesulfonamide | Incomplete chlorination | Lower molecular weight; isotopic pattern corresponds to one Br and one Cl. |

| Bromotrichlorobenzenesulfonamide Isomers | Over-chlorination | Higher molecular weight; isotopic pattern corresponds to one Br and three Cl atoms. |

| Regioisomers (e.g., 2-Bromo-3,5-dichlorobenzenesulfonamide) | Alternative reaction pathways | Same mass and isotopic pattern as the target compound; may be distinguished by subtle differences in fragmentation (MS/MS) or by chromatographic separation prior to MS analysis. |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net While a specific crystal structure for this compound is not publicly available, its solid-state conformation and packing can be predicted with high confidence based on the extensive structural data available for related aromatic sulfonamides. nih.govnih.govacs.orgresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

The solid-state structure of this compound is expected to be dominated by a network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is a preferential and often structure-directing interaction in the crystals of aromatic sulfonamides. nih.govacs.org The acidic proton of the sulfonamide group (N-H) acts as a strong hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group (-SO₂) are effective hydrogen bond acceptors.

Studies on numerous sulfonamide crystal structures have revealed several common hydrogen-bonding motifs. acs.orgnih.gov These include dimers, where two molecules are linked through a pair of N-H···O bonds forming a characteristic R²₂(8) graph set notation, and catemers (chains), where molecules are linked head-to-tail via a single N-H···O interaction, often described by a C(4) notation. nih.govresearchgate.net

Beyond the primary N-H···O hydrogen bonds, other weaker interactions play a significant role in consolidating the crystal packing. nih.gov These include:

C-H···O interactions: Aromatic and aliphatic C-H groups can act as weak donors to the sulfonyl oxygen acceptors. nih.gov

Halogen bonds: The bromine and chlorine atoms, having regions of positive electrostatic potential (σ-holes), can act as halogen bond donors, interacting with Lewis bases like the sulfonyl oxygen atoms of neighboring molecules.

π-π stacking: The aromatic rings can stack upon one another, contributing to the cohesive energy of the crystal. nih.govnih.gov The presence of electron-withdrawing halogens can influence the nature of these stacking interactions.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonyl) | Primary structure-directing force, forming chains or dimers. acs.orgresearchgate.net |

| Hydrogen Bond (weak) | C-H (aromatic) | O=S (sulfonyl) | Secondary interaction, linking primary motifs. nih.gov |

| Halogen Bond | Br, Cl (on ring) | O=S (sulfonyl) | Directional interaction contributing to lattice stability. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes packing through dispersion forces. nih.gov |

Polymorphism and Crystallization Engineering of Benzenesulfonamides

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. nih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. This is a consequence of molecules adopting different conformations or packing arrangements in the crystal lattice, often driven by variations in hydrogen-bonding networks. researchgate.netresearchgate.netacs.org The conformational flexibility of the sulfonamide group and the potential for various intermolecular interaction patterns make benzenesulfonamide (B165840) derivatives prone to polymorphism. rsc.org

Crystallization engineering is the deliberate design and control of crystal structures to obtain solids with desired properties. engineering.org.cnnih.gov This field is of paramount importance in the pharmaceutical industry for controlling the polymorphic form of an active pharmaceutical ingredient. For benzenesulfonamides, crystallization engineering strategies focus on manipulating the intermolecular interactions that govern crystal formation.

Key techniques in crystallization engineering include:

Solvent Selection: The choice of crystallization solvent is critical. The polarity and hydrogen-bonding capability of the solvent can influence which intermolecular synthons are formed and, consequently, which polymorphic form crystallizes. google.com For example, using a polar solvent as a good solvent and water as a poor solvent is a common technique for purifying and crystallizing benzenesulfonamide derivatives. google.com

Control of Supersaturation and Temperature: The rate at which crystals are formed can determine the resulting polymorph. Rapid crystallization often yields metastable forms, while slow crystallization tends to produce the most thermodynamically stable form. engineering.org.cn

Use of Additives: Tailor-made additives can be introduced to inhibit the growth of undesired polymorphs or to template the growth of a specific form.

By understanding the interplay between molecular structure, intermolecular forces, and crystallization conditions, it is possible to selectively produce a desired crystalline form of this compound with optimized properties.

Due to a lack of publicly available research data, a detailed article on the theoretical and computational chemistry of this compound cannot be generated at this time.

Extensive searches for scholarly articles and computational chemistry databases did not yield specific studies on "this compound" that would provide the necessary data to populate the requested sections on its quantum chemical calculations, molecular dynamics simulations, or predicted spectroscopic properties.

Generating scientifically accurate and thorough content for the specified outline, including detailed research findings and data tables for Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and conformational studies, requires access to published computational investigations performed on this specific molecule. Without such dedicated research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Investigations

Prediction of Spectroscopic Properties

Computational NMR and IR Spectral Simulations

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are standard practices in modern chemical research. These simulations are typically performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method.

For a hypothetical computational study on 4-Bromo-3,5-dichlorobenzenesulfonamide, the process would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the geometry with the lowest electronic energy, often using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the IR spectrum by identifying the vibrational modes of the molecule and their corresponding frequencies and intensities. Key vibrational modes for this molecule would include S=O stretches, N-H stretches, S-N stretches, and vibrations associated with the substituted benzene (B151609) ring.

NMR Shielding Calculations: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

These simulations provide a theoretical prediction of what the experimental spectra should look like.

Comparison of Theoretical and Experimental Spectroscopic Data

A critical step in computational studies is the validation of theoretical models against experimental data. In a typical research scenario, experimentally obtained NMR and IR spectra of this compound would be compared with the simulated spectra.

The comparison serves several purposes:

Structural Confirmation: A good correlation between the theoretical and experimental spectra provides strong evidence for the correctness of the synthesized structure.

Spectral Assignment: Computational data aids in the unambiguous assignment of complex experimental spectra. For instance, it can help assign specific peaks in the ¹³C NMR spectrum to individual carbon atoms in the molecule.

Method Validation: The level of agreement indicates the suitability of the chosen computational method (functional and basis set) for the class of molecules under investigation.

Discrepancies between theoretical (gas-phase) and experimental (solution-phase) data can often be attributed to solvent effects, intermolecular interactions, and the inherent approximations in the computational methods.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone. For the synthesis of this compound, computational methods could be used to study the key steps, such as the chlorosulfonation of a precursor and the subsequent amidation.

Transition State Localization and Reaction Pathway Mapping

To understand a reaction mechanism, chemists identify the transition state (TS), which is the highest energy point along the reaction coordinate.

Transition State Localization: Specialized computational algorithms are used to locate the exact geometry of the transition state for a given reaction step. This involves finding a first-order saddle point on the potential energy surface.

Reaction Pathway Mapping: Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This calculation maps the path from the transition state downhill to the reactants and products, confirming that the located TS correctly connects the desired species. This provides a detailed picture of the atomic motions that occur as the reaction proceeds.

Energetic Profiles of Key Synthetic Steps

By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile (or reaction coordinate diagram) can be constructed.

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial as it determines the rate of the reaction. A higher activation energy corresponds to a slower reaction.

For the synthesis of this compound, computational analysis could, for example, compare the energetic barriers for different potential pathways in the chlorosulfonation step, thereby predicting the most likely mechanism and regioselectivity.

Derivatization and Scaffold Modification of 4 Bromo 3,5 Dichlorobenzenesulfonamide

Diversification Strategies at the Sulfonamide Nitrogen

N-alkylation of sulfonamides introduces alkyl groups to the sulfonamide nitrogen. This can be achieved through various methods, including the use of alkyl halides in the presence of a base. For 4-bromo-3,5-dichlorobenzenesulfonamide, N-alkylation can proceed by reacting it with an appropriate alkyl halide (R-X, where X is a halogen) in the presence of a non-nucleophilic base such as potassium carbonate or sodium hydride. The reaction typically involves the deprotonation of the sulfonamide nitrogen to form a more nucleophilic anion, which then attacks the alkyl halide. Manganese-catalyzed N-alkylation using alcohols as alkylating agents has also been reported as an efficient method for a diverse range of aryl and alkyl sulfonamides. acs.org

N-acylation involves the introduction of an acyl group (R-C=O) to the sulfonamide nitrogen, forming N-acylsulfonamides. This transformation can be accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. nih.govresearchgate.net N-acylsulfonamides are of significant interest as they can act as bioisosteres of carboxylic acids, with comparable pKa values. nih.gov The reaction of this compound with an acyl chloride (R-COCl) would yield the corresponding N-acyl derivative. N-acylbenzotriazoles have also been shown to be effective reagents for the N-acylation of sulfonamides. semanticscholar.org

A representative scheme for N-alkylation and N-acylation is presented below:

N-Alkylation: this compound + R-X (in the presence of a base) → N-alkyl-4-bromo-3,5-dichlorobenzenesulfonamide

N-Acylation: this compound + R-COCl (in the presence of a base) → N-acyl-4-bromo-3,5-dichlorobenzenesulfonamide

Sulfonylureas are a class of compounds characterized by a sulfonyl group attached to a urea moiety. They are commonly synthesized by reacting a sulfonamide with an isocyanate. nih.govresearchgate.net For this compound, the synthesis of a sulfonylurea derivative would involve its reaction with an appropriate isocyanate (R-N=C=O). This reaction is typically base-catalyzed.

Sulfonylcarbamates can be synthesized from sulfonamides through various synthetic routes. One common method involves the reaction of a sulfonamide with a chloroformate in the presence of a base. Another approach is the condensation of a sulfonamide with an alcohol and phosgene or a phosgene equivalent.

The general reactions can be depicted as:

Sulfonylurea Synthesis: this compound + R-N=C=O → 1-(4-bromo-3,5-dichlorophenyl)sulfonyl-3-alkyl/aryl-urea

Sulfonylcarbamate Synthesis: this compound + ClCOOR' (in the presence of a base) → Alkyl/Aryl (4-bromo-3,5-dichlorophenyl)sulfonylcarbamate

Post-Synthetic Modifications on the Aromatic Ring

The aromatic ring of this compound is amenable to further functionalization through various electrophilic aromatic substitution reactions, although the existing electron-withdrawing sulfonamide and halogen substituents will influence the reactivity and regioselectivity of these transformations.

Further halogenation of the this compound ring would introduce an additional halogen atom. Given the directing effects of the existing substituents (the sulfonamide group is meta-directing, while the halogens are ortho, para-directing), the position of further substitution would depend on the reaction conditions and the nature of the halogenating agent. However, the already heavily halogenated and electron-deficient nature of the ring would likely require harsh reaction conditions.

Dehalogenation, the removal of a halogen atom, can be achieved through methods such as catalytic hydrogenation or treatment with specific reducing agents. nih.govnih.gov Selective dehalogenation of one of the halogens over the others would be a synthetic challenge and would depend on the relative bond strengths and the chosen methodology. For instance, reductive dehalogenation can sometimes be achieved with palladium catalysts.

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. minia.edu.egwikipedia.org The nitro group would be directed to the positions meta to the sulfonamide group and ortho/para to the halogen atoms. The strong deactivating effect of the existing substituents would necessitate forcing conditions for nitration to occur.

Sulfonation, the introduction of a sulfonic acid group (-SO3H), is typically carried out with fuming sulfuric acid (a solution of SO3 in H2SO4). libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com Similar to nitration, the electron-withdrawing nature of the substituents on the this compound ring would make sulfonation challenging. The sulfonation of benzene (B151609) and its derivatives is a reversible process. chemistrysteps.com

Other electrophilic aromatic substitutions, such as Friedel-Crafts alkylation and acylation, are generally not feasible on strongly deactivated rings like that of this compound.

Development of Chemical Libraries Based on the Scaffold

The this compound scaffold is a suitable starting point for the development of chemical libraries. By systematically applying the derivatization strategies outlined above, a large and diverse collection of related compounds can be synthesized. nih.gov The "libraries from libraries" approach could be employed, where a core library of N-alkylated or N-acylated derivatives is first synthesized, and then each member of this library is further modified, for example, by reactions on the aromatic ring. nih.gov

The development of a chemical library based on this scaffold would involve parallel synthesis techniques to efficiently generate a multitude of derivatives. These libraries can then be screened for various biological activities, aiding in the discovery of new drug candidates. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, and libraries based on this functional group are of significant interest. ekb.egresearchgate.net

Combinatorial Chemistry Approaches for Structure-Activity Relationship (SAR) Studies (purely chemical synthesis aspect)

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of derivatives from a common scaffold, such as this compound. This approach is instrumental in systematically exploring the impact of various substituents on the molecule's properties, which is the essence of Structure-Activity Relationship (SAR) studies. The primary point of diversification on the this compound scaffold is the sulfonamide nitrogen.

The general synthetic strategy involves the reaction of 4-bromo-3,5-dichlorobenzenesulfonyl chloride with a diverse library of primary and secondary amines. This reaction, a nucleophilic substitution at the sulfonyl group, is typically robust and high-yielding, making it well-suited for combinatorial synthesis.

Solid-Phase Synthesis:

One efficient method for combinatorial synthesis is solid-phase synthesis. Here, a suitable amine is attached to a solid support (e.g., a resin). This immobilized amine is then reacted with an excess of 4-bromo-3,5-dichlorobenzenesulfonyl chloride. The excess reagent and by-products can be easily washed away, simplifying the purification process. The desired sulfonamide is then cleaved from the resin to yield the pure product. This process can be parallelized to generate a large library of compounds.

Solution-Phase Synthesis:

Alternatively, solution-phase combinatorial synthesis can be employed. In this approach, the reactions are carried out in solution, often in microtiter plates, allowing for the simultaneous synthesis of numerous compounds. Purification can be achieved through techniques like liquid-liquid extraction or automated flash chromatography.

A representative combinatorial library derived from this compound could be synthesized by reacting the corresponding sulfonyl chloride with a variety of amines, as illustrated in the table below.

| Entry | Amine Reactant (R-NH₂) | Resulting Sulfonamide Derivative |

|---|---|---|

| 1 | Aniline | 4-Bromo-3,5-dichloro-N-phenylbenzenesulfonamide |

| 2 | Benzylamine | N-Benzyl-4-bromo-3,5-dichlorobenzenesulfonamide |

| 3 | Cyclohexylamine | 4-Bromo-N-cyclohexyl-3,5-dichlorobenzenesulfonamide |

| 4 | Morpholine | 4-(4-Bromo-3,5-dichlorophenylsulfonyl)morpholine |

| 5 | Piperidine | 1-((4-Bromo-3,5-dichlorophenyl)sulfonyl)piperidine |

Parallel Synthesis of Analogues for Research Screening

Parallel synthesis is a subset of combinatorial chemistry where compounds are synthesized simultaneously in discrete reaction vessels. This technique is highly effective for generating a focused library of analogues for initial research screening. The aim is to produce sufficient quantities of each compound for biological or other screening assays.

The parallel synthesis of this compound analogues would typically involve a multi-well reactor system. In each well, 4-bromo-3,5-dichlorobenzenesulfonyl chloride would be reacted with a different amine. This allows for the systematic variation of the substituent on the sulfonamide nitrogen.

Workflow for Parallel Synthesis:

Reaction Setup: A solution of 4-bromo-3,5-dichlorobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is dispensed into each well of a reaction block.

Amine Addition: A different amine, from a pre-selected library of building blocks, is added to each well. A base, such as triethylamine or pyridine, is often included to neutralize the HCl by-product.

Reaction: The reaction block is sealed and agitated at a controlled temperature for a specified period.

Work-up and Purification: Upon completion, the reactions are worked up in parallel. This may involve washing, extraction, and purification using automated systems like parallel flash chromatography or preparative HPLC.

Analysis and Characterization: The resulting compounds are analyzed for identity and purity using techniques like LC-MS and NMR spectroscopy.

The table below presents a hypothetical set of analogues that could be synthesized in parallel for a research screening campaign, showcasing the diversity that can be achieved.

| Compound ID | Amine Building Block | Molecular Formula of Product | Calculated Molecular Weight (g/mol) |

|---|---|---|---|

| BDBS-001 | Methylamine | C₇H₆BrCl₂NO₂S | 331.00 |

| BDBS-002 | Ethylamine | C₈H₈BrCl₂NO₂S | 345.03 |

| BDBS-003 | Propylamine | C₉H₁₀BrCl₂NO₂S | 359.06 |

| BDBS-004 | Isopropylamine | C₉H₁₀BrCl₂NO₂S | 359.06 |

| BDBS-005 | 4-Fluoroaniline | C₁₂H₇BrCl₂FNO₂S | 411.06 |

| BDBS-006 | 2-Methoxyethylamine | C₉H₁₀BrCl₂NO₃S | 375.05 |

Through these systematic synthetic approaches, a wide array of derivatives of this compound can be efficiently generated. The resulting libraries of compounds are invaluable for exploring the chemical and biological properties of this scaffold, facilitating the identification of molecules with desired characteristics for further research and development.

Applications of 4 Bromo 3,5 Dichlorobenzenesulfonamide As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Intermediates

A thorough review of scientific literature did not yield any specific examples of 4-bromo-3,5-dichlorobenzenesulfonamide being used as a precursor for the synthesis of advanced intermediates.

Preparation of Polyhalogenated Aromatic Compounds

There is no available research detailing the use of this compound as a starting material for the preparation of other polyhalogenated aromatic compounds. While the bromo-substituent could theoretically undergo further transformations such as cross-coupling reactions to introduce additional diversity, no such reactions have been reported for this specific molecule.

Integration into Heterocyclic Systems

No documented instances of this compound being integrated into heterocyclic systems were found.

Annulation Reactions and Ring-Closing Strategies

There are no published studies describing the participation of this compound in annulation reactions or ring-closing strategies to form heterocyclic rings. The electronic properties conferred by the chlorine and bromine atoms might influence its reactivity in such transformations, but this has not been experimentally verified or reported.

Scaffold Extension for Polycyclic Aromatic Compounds

The use of this compound as a scaffold for the extension to polycyclic aromatic compounds has not been described in the available literature. Methodologies for constructing polycyclic aromatic systems often rely on precursors with different substitution patterns or functional groups.

Role in the Synthesis of Functionally Diverse Molecules

Based on the absence of primary research articles or reviews, this compound does not appear to have an established role in the synthesis of functionally diverse molecules. Its potential as a synthetic building block remains to be investigated and documented by the chemical research community.

Construction of Ligands for Material Science Applications

There is no available research demonstrating the use of this compound for the synthesis of ligands intended for material science applications.

Development of Advanced Organic Materials

There is no available research documenting the role of this compound in the development of advanced organic materials.

Conclusion and Future Research Perspectives

Summary of Current Research Directions and Gaps

Current research on halogenated sulfonamides is predominantly driven by the pursuit of novel therapeutic agents. These compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory functions. nih.govacs.orgnih.gov The halogen substituents on the aromatic ring are crucial as they can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its interaction with biological targets. For instance, sulfonamide derivatives are actively being investigated as anticancer agents, with some showing potent inhibitory activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2). acs.org

However, a significant gap exists in the scientific literature concerning 4-bromo-3,5-dichlorobenzenesulfonamide. Most available information is limited to its basic chemical properties and its availability from commercial suppliers. chemicalbook.combldpharm.com There is a notable absence of published studies detailing its synthesis, characterization, biological activity, or its use as a building block in organic synthesis. This lack of data represents a major research gap, as the unique substitution pattern of one bromine and two chlorine atoms could impart novel chemical reactivity and biological properties that differ from more commonly studied sulfonamides. The field would greatly benefit from foundational research to characterize this compound and explore its potential applications.

Emerging Methodologies for Sulfonamide Synthesis and Functionalization

The synthesis of sulfonamides has evolved significantly from traditional methods, which often relied on the reaction of sulfonyl chlorides with amines under harsh conditions. rsc.org Modern synthetic chemistry offers a variety of more efficient and milder methodologies that could be applied to the synthesis and functionalization of this compound.

Emerging strategies include:

Transition-Metal Catalysis : Palladium, copper, and nickel-catalyzed cross-coupling reactions have become powerful tools for forming C-N bonds to create N-aryl sulfonamides, offering a route that is often more tolerant of various functional groups compared to classical methods. bohrium.comthieme-connect.com

C-H Activation : The sulfonamide group can act as a directing group, enabling regioselective functionalization of C-H bonds. This allows for the direct introduction of new substituents onto the aromatic ring or adjacent alkyl chains, providing a streamlined path to complex derivatives. bohrium.com

Flow Chemistry : Flow-based technologies are being developed for sulfonamide synthesis, offering advantages such as improved safety, scalability, and reaction control. bohrium.com

One-Pot Syntheses : Recent innovations include one-pot procedures, such as the conversion of aromatic carboxylic acids to sulfonamides, which merge traditional amide coupling partners to generate sulfonamide bioisosteres, streamlining the synthetic process. acs.org

Oxidative Coupling : The direct oxidative coupling of thiols with amines has emerged as an efficient, single-step method for synthesizing a diverse range of sulfonamides under mild, often metal-free, conditions. thieme-connect.comrsc.org

These advanced methodologies provide a robust toolkit for both the initial synthesis of this compound and its subsequent elaboration into more complex molecular architectures.

Potential for Novel Chemical Transformations and Scaffold Derivatization

The structure of this compound presents multiple opportunities for novel chemical transformations and the development of new molecular scaffolds. The presence of three distinct halogen atoms offers regioselective handles for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions.

Future research could explore:

Selective Cross-Coupling Reactions : The differential reactivity of the C-Br bond versus the C-Cl bonds could be exploited in reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. nih.gov This would allow for the sequential and controlled introduction of different aryl, heteroaryl, or alkyl groups at the 4-position, creating a library of diverse compounds.

N-Functionalization : The sulfonamide nitrogen atom can be readily alkylated or arylated to introduce a wide variety of substituents. nih.govresearchgate.net This functionalization is a common strategy for modulating the biological activity and pharmacokinetic properties of sulfonamide-based drugs.

Scaffold for Complex Synthesis : The tri-halogenated phenylsulfonamide core can serve as a versatile starting point for the synthesis of more complex, rigid scaffolds. For example, intramolecular cyclization reactions could be designed to construct novel heterocyclic systems fused to the aromatic ring.

The combination of these transformations could lead to the generation of new chemical entities with unique three-dimensional shapes and functionalities, which could be screened for various biological activities.

Future Directions in Theoretical and Computational Studies of Halogenated Sulfonamides

Theoretical and computational chemistry are invaluable tools for understanding the properties and potential applications of molecules like this compound. Future computational studies could provide significant insights where experimental data is currently lacking.

Key areas for future theoretical investigation include:

Quantum Chemical Calculations : Density Functional Theory (DFT) can be used to calculate and predict a range of fundamental properties, including molecular geometry, electronic structure (such as HOMO-LUMO orbitals), gas-phase acidity, and pKa values. researchgate.netscielo.brnih.gov These calculations can help in understanding the reactivity and stability of the molecule.

Molecular Docking and Dynamics : If a potential biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives. nih.govacs.org This can guide the rational design of more potent and selective inhibitors.

ADMET Prediction : Computational models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. semanticscholar.org This in silico analysis is crucial in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.

Reaction Mechanism Studies : Theoretical calculations can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and predict the feasibility of novel chemical transformations involving the halogenated scaffold. researchgate.net

By combining these computational approaches with targeted synthetic efforts, researchers can accelerate the exploration of this compound and its derivatives, paving the way for the discovery of new materials and potential therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3,5-dichlorobenzenesulfonamide, and how can reaction conditions be systematically optimized?

Category : Synthesis & Optimization Methodological Answer :

- Begin with a factorial design of experiments (DOE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design can test interactions between variables .

- Use HPLC or GC-MS to monitor reaction progress and purity. Compare yields under varying conditions .

- Employ response surface methodology (RSM) for nonlinear optimization after initial screening .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Category : Analytical Characterization Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., bromo and chloro positions) and sulfonamide functionality .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable, providing definitive bond-length and angle data .

Q. What methodologies are recommended for assessing the compound’s solubility and stability in common solvents?

Category : Physicochemical Properties Methodological Answer :

- Perform UV-Vis spectroscopy to track degradation kinetics under varying pH and temperature .

- Use dynamic light scattering (DLS) to assess aggregation in polar vs. nonpolar solvents .

- Apply accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) per ICH guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Category : Reaction Mechanism & Design Methodological Answer :

- Use density functional theory (DFT) to calculate activation energies for bromine displacement. Compare with chlorinated analogs to assess leaving-group tendencies .

- Simulate solvent effects via COSMO-RS models to predict solvolysis pathways .

- Validate predictions with kinetic isotope effect (KIE) studies using deuterated solvents .

Q. How should researchers resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?